Tenacigenoside A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

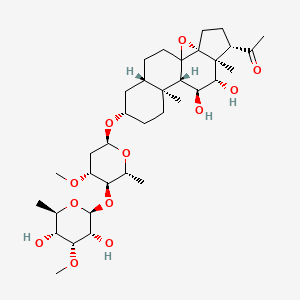

Tenacigenoside A is a compound with the molecular formula C35H56O12 . It is a major active ingredient extracted from the plant Marsdenia tenacissima .

Molecular Structure Analysis

Tenacigenoside A has a complex molecular structure with a total of 109 bonds, including 53 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, and several rings of various sizes .Chemical Reactions Analysis

The metabolic pathway of Tenacigenoside A involves hydroxylation reactions . Fourteen metabolites were tentatively identified by accurate mass measurement and MS/MS fragmentation behavior .Physical And Chemical Properties Analysis

Tenacigenoside A is a powder that is stable at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and at -20°C for 1 month .科学的研究の応用

Antitumor Activity

Tenacigenoside A, derived from Marsdenia tenacissima, has been shown to have significant antitumor effects . It has been used in the treatment of various types of cancer, including non-small cell lung cancer (NSCLC), malignant tumors, and hepatic carcinoma . The antitumor effects are achieved through various activated signaling pathways, inhibiting factors, and high expression levels of regulatory proteins .

Enhancing Bioavailability

Marsdenia tenacissima, which contains Tenacigenoside A, has low bioavailability in the human body . However, a study aimed to produce biotransformation products rich in pungent saponins by using Marsdenia tenacissima as a fermentation medium of Ganoderma lucidum . The content of saponins, including tenacigenin, increased from 0.1% to 0.41% after the fermentation process .

Inhibiting Growth and Apoptosis of Cancer Cells

The anticancer effect of Marsdenia tenacissima, which contains Tenacigenoside A, was significantly enhanced after fermentation . This enhancement was mainly achieved through inhibiting the growth and apoptosis of cancer cells .

Immune Regulation

Marsdenia tenacissima, which contains Tenacigenoside A, has been proven to have effects of immune regulation . One water-soluble polysaccharide, Marsdenia tenacissima polysaccharide (MTP), can improve immune function in normal mice and inhibit tumor growth in H22 hepatic carcinoma cells in tumor-bearing mice .

Anti-Asthma and Tracheitis Treatment

Marsdenia tenacissima, which contains Tenacigenoside A, has long been used to treat asthma and tracheitis . This traditional Chinese herbal medicine has been used for thousands of years for these purposes .

Liver Protection and Diuresis

Marsdenia tenacissima, which contains Tenacigenoside A, has been proven to have effects of liver protection and diuresis . This highlights its potential in the treatment of liver diseases and conditions related to fluid retention .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Tenacigenoside A is a compound extracted from Marsdenia tenacissima, a traditional Chinese herbal medicine It’s known that marsdenia tenacissima has antitumor effects, which are the result of various activated signaling pathways and inhibiting factors .

Mode of Action

It’s known that marsdenia tenacissima, from which tenacigenoside a is derived, can inhibit different cancer types including non-small cell lung cancer (nsclc), malignant tumors, hepatic carcinoma, and so on . This inhibition is likely due to the compound’s interaction with various signaling pathways and inhibiting factors .

Biochemical Pathways

It’s known that the effects of marsdenia tenacissima on cancer are the result of various activated signaling pathways . More research is needed to identify the specific pathways affected by Tenacigenoside A.

Pharmacokinetics

It’s known that the bioavailability of marsdenia tenacissima, from which tenacigenoside a is derived, is low in the human body . More research is needed to outline the ADME properties of Tenacigenoside A and their impact on its bioavailability.

Result of Action

It’s known that marsdenia tenacissima, from which tenacigenoside a is derived, can induce apoptosis and suppress autophagy through erk activation in lung cancer cells . More research is needed to describe the specific molecular and cellular effects of Tenacigenoside A’s action.

Action Environment

It’s known that gene-environment interactions can have a significant impact on human health . These interactions could potentially influence the action of Tenacigenoside A. More research is needed to understand how environmental factors influence the compound’s action, efficacy, and stability.

特性

IUPAC Name |

1-[(3R,6S,7S,8S,9S,10S,11S,14S,16S)-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O12/c1-16(36)21-10-13-35-33(21,5)30(40)26(39)29-32(4)11-9-20(14-19(32)8-12-34(29,35)47-35)45-23-15-22(41-6)27(18(3)43-23)46-31-25(38)28(42-7)24(37)17(2)44-31/h17-31,37-40H,8-15H2,1-7H3/t17-,18-,19+,20+,21-,22-,23-,24-,25-,26+,27-,28-,29-,30-,31+,32+,33+,34?,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOHWIVFCMYBJP-ZMFWOZTBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)O)O)C)C)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CCC56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@@H]7C(=O)C)C)O)O)C)C)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 91885077 | |

Q & A

Q1: How does the structure of Tenacigenoside A compare to other similar compounds found in Marsdenia tenacissima?

A: Tenacigenoside A is a pregnane glycoside, a class of compounds characterized by a pregnane steroid core structure attached to sugar molecules (glycosides). [, ] Several related pregnane glycosides have been isolated from Marsdenia tenacissima, including Tenacigenosides B, C, D, F, G, H, I, and K. [, , ] These compounds share a similar core structure but differ in the type, number, and arrangement of sugar moieties attached to the pregnane skeleton, as well as the presence or absence of specific functional groups. [, , ] These structural differences can influence their pharmacological activities and properties.

Q2: What analytical methods are used to identify and quantify Tenacigenoside A?

A2: Several analytical techniques are employed to characterize and quantify Tenacigenoside A. These include:

- High-Performance Liquid Chromatography (HPLC): This technique separates the different compounds in a mixture based on their chemical properties. [, ]

- Mass Spectrometry (MS): Often coupled with HPLC (LC-MS or LC-MS/MS), this method helps identify and quantify compounds based on their mass-to-charge ratio. [, , ] It can also provide structural information through fragmentation patterns. []

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides detailed information about the structure and connectivity of atoms in a molecule. [, , ]

Q3: Has the pharmacokinetics of Tenacigenoside A been investigated?

A: While a comprehensive pharmacokinetic profile for Tenacigenoside A is not yet available, some information can be gleaned from studies on related compounds in Marsdenia tenacissima. For example, a study on Xiao-Ai-Ping injection, a traditional Chinese medicine derived from Marsdenia tenacissima containing Tenacigenoside A and other C21 steroids, utilized LC-MS/MS to investigate the pharmacokinetics of six C21 steroids in rat plasma after intravenous administration. [] This study provides valuable insights into the absorption, distribution, metabolism, and excretion of these compounds, laying the groundwork for further research on individual components like Tenacigenoside A.

Q4: What are the implications of structural variations in Tenacigenoside A and related compounds?

A: The diverse structures of Tenacigenoside A and its related compounds isolated from Marsdenia tenacissima suggest a complex structure-activity relationship. [, , ] Variations in the sugar moieties and functional groups could influence their binding affinity to target molecules, impacting their potency and selectivity. [] Understanding these structure-activity relationships is crucial for optimizing the therapeutic potential of these compounds. Future studies should aim to synthesize and evaluate Tenacigenoside A analogs with targeted structural modifications to improve their efficacy and safety profiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B1159280.png)